N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrobenzoisoxazole core linked to a tetrahydrofuran-methyl group via a carboxamide bridge. The tetrahydrofuran substituent may enhance solubility and bioavailability compared to bulkier alkyl or aromatic groups, making this compound a candidate for optimization in drug discovery pipelines .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(14-8-9-4-3-7-17-9)12-10-5-1-2-6-11(10)18-15-12/h9H,1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVVNKJFYBNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclohexenone Derivatives
The isoxazole ring is often constructed via [3+2] cycloaddition between nitrile oxides and dienes. For example, cyclohexenone derivatives react with in situ-generated nitrile oxides under basic conditions to form the bicyclic scaffold.
Procedure :
- Nitrile oxide generation : Hydroxylamine hydrochloride and chloramine-T oxidize aldoximes to nitrile oxides.
- Cycloaddition : React nitrile oxide with cyclohexenone in tetrahydrofuran (THF) at 0–5°C for 12 hours.
- Acidification : Treat with HCl to yield 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (Yield: 65–72%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Oxidative Methods
Alternative routes employ oxidative cyclization of β-ketoamides using hypervalent iodine reagents (e.g., PhI(OAc)₂). This method avoids harsh conditions and improves regioselectivity.
Synthesis of (Tetrahydrofuran-2-yl)methylamine
Reduction of Tetrahydrofuran-2-carbonitrile
Procedure :
- Nitrilation : Treat tetrahydrofuran-2-carbaldehyde with hydroxylamine hydrochloride to form the oxime.
- Reduction : Use lithium aluminum hydride (LiAlH₄) in THF at −10°C to reduce the oxime to the primary amine (Yield: 77–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH₄ (2.5 equiv) |
| Solvent | THF |
| Temperature | −10°C to 0°C |
| Yield | 77–85% |
Enzymatic Resolution
For enantiomerically pure amine, lipase-catalyzed kinetic resolution of racemic tetrahydrofuran-2-ylmethyl acetate is employed, achieving >99% enantiomeric excess (ee).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Procedure :
Uranium/Guanidinium Reagents
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium), DIPEA (N,N-diisopropylethylamine).
Procedure :
- Combine acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF/DCM (1:4).
- Add amine (1.05 equiv) and stir at 25°C for 12 hours (Yield: 82–88%).
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 68–75 | 90–92 |
| HATU/DIPEA | 82–88 | 95–98 |
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and amidation in a single reactor:
- Generate nitrile oxide from cyclohexenone oxime.
- Perform cycloaddition to form the isoxazole core.
- Directly couple with (tetrahydrofuran-2-yl)methylamine using T3P (propylphosphonic anhydride) (Yield: 70–76%).
Purification and Characterization
Chromatography : Silica gel column with ethyl acetate/hexane gradients (20–70%).
Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.55 (d, J = 8.3 Hz, CONH), 4.10–3.90 (m, tetrahydrofuran protons), 2.80–2.60 (m, cyclopentane protons).
- HRMS : m/z Calculated for C₁₄H₁₈N₂O₃: 274.1318; Found: 274.1315.
Scale-Up and Industrial Considerations
Challenges :
- Exothermic reactions during LiAlH₄ reductions require strict temperature control.
- HATU’s cost necessitates optimization for large-scale use.
Solutions :
- Replace HATU with T3P in continuous flow reactors to enhance safety and yield.
Chemical Reactions Analysis
Types of Reactions: N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can occur at different positions on the rings, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex organic molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as a drug candidate for various diseases. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(tert-Butyl)-N-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (Compound 6)**
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide
- Key Features : Replaces benzoisoxazole with benzothiophene and includes a fluorophenyl isoxazole moiety.
- Activity : Demonstrated efficacy in antimicrobial assays (exact activity unspecified), highlighting the importance of the tetrahydro ring system for target binding .
- Comparison : The benzothiophene core may alter electronic properties compared to benzoisoxazole, affecting binding affinity and selectivity .
Analogs Targeting Central Nervous System (CNS)
EF1502 [N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol]
- Key Features : Contains a hydroxylated benzoisoxazole ring and a thienyl-substituted butenyl chain.
- Activity : Broad-spectrum anticonvulsant in epilepsy models via dual inhibition of GABA transporters (GAT1 and GAT2) .
- Comparison: The hydroxyl and methylamino groups in EF1502 are critical for GABA transporter affinity, whereas the target compound’s carboxamide and tetrahydrofuran groups may favor different target interactions (e.g., enzyme inhibition vs. receptor modulation) .
Analogs with Varied Substituents
(S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Key Features : Includes a benzyl-oxadiazole substituent and tert-butyl group.
- Activity: Not explicitly reported, but the oxadiazole moiety is often associated with metabolic stability .
- Comparison : The benzyl-oxadiazole group may increase lipophilicity compared to the target compound’s tetrahydrofuran-methyl group, influencing blood-brain barrier penetration .
Key Insights
- Structural Flexibility : The tetrahydrobenzoisoxazole scaffold tolerates diverse substituents, enabling optimization for specific targets (e.g., tert-butyl for antimicrobial activity, tetrahydrofuran for solubility) .
- Activity-Property Relationships : Hydrophobic groups (e.g., tert-butyl, naphthalene) enhance enzyme inhibition, while polar groups (e.g., tetrahydrofuran) may improve pharmacokinetics .
- Therapeutic Potential: The target compound’s unique substitution pattern positions it as a versatile candidate for further development in both antimicrobial and CNS disorders, pending detailed mechanistic studies.
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 446830-04-2
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer progression. Preliminary studies suggest that it may interact with various cellular signaling pathways that regulate cell proliferation and apoptosis.
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are crucial for cancer cell invasion and metastasis. This compound has shown inhibitory effects on MMP activity in vitro, suggesting a potential role in reducing tumor invasiveness .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. This effect is associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Triple-Negative Breast Cancer (TNBC) : In vitro assays demonstrated that this compound significantly inhibits the invasiveness and proliferation of MDA-MB-231 TNBC cells. The treatment led to a reduction in cell viability and migration .
- Other Cancer Types : The compound also exhibited inhibitory effects on liver and prostate cancer cells, indicating a broad-spectrum anticancer potential .
| Cancer Type | Effect Observed | Reference |
|---|---|---|
| Triple-Negative Breast Cancer | Inhibition of invasiveness and proliferation | |
| Liver Cancer | Reduced cell viability | |
| Prostate Cancer | Inhibition of growth |
Other Biological Activities
Apart from its anticancer properties, this compound may possess additional biological activities:
Case Studies
- Study on TNBC Cells : A study conducted by Kim et al. (2023) demonstrated that treatment with this compound resulted in a significant decrease in MMP-9 expression and cell invasiveness in MDA-MB-231 cells. The study concluded that this compound could serve as a lead for developing new therapies targeting aggressive breast cancers .
- Comparative Analysis with FTY720 : In comparative studies with FTY720, another known anticancer agent, this compound exhibited superior efficacy in inhibiting the invasive phenotype of cancer cells .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns proton and carbon environments, confirming the tetrahydrofuran and benzisoxazole connectivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
How do structural modifications of the tetrahydrofuran or benzisoxazole moieties affect biological activity?
Advanced Research Focus
Comparative studies with analogs (e.g., replacing tetrahydrofuran with thiophene or altering substituents on benzisoxazole) reveal:
- Tetrahydrofuran substitution : Enhances solubility but may reduce receptor binding affinity due to steric effects .
- Benzisoxazole modifications : Fluorination at position 5 improves metabolic stability, while methyl groups increase lipophilicity .
- Data-driven design : Use tables of IC50 values and logP measurements to correlate structure-activity relationships (SAR) .
What methodologies are used to identify the compound’s receptor targets and mechanism of action?
Q. Advanced Research Focus
- Molecular docking : Predict binding to enzymes like GSK-3β or kinases using AutoDock Vina, validated by in vitro assays .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Transcriptomics/Proteomics : Identifies downstream signaling pathways (e.g., MAPK/ERK) in cell-based models .
How can researchers resolve discrepancies in reported biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
- Batch variability analysis : Compare purity (>98% vs. 90%) and stereochemistry (e.g., chiral HPLC) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
What computational models predict the pharmacokinetics and toxicity of this compound?
Q. Advanced Research Focus
- ADMET prediction : SwissADME or pkCSM estimates bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .
How stable is the compound under physiological conditions, and what degradation products form?
Q. Advanced Research Focus
- Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B). Monitor via HPLC:
- LC-MS/MS : Identifies degradation products (e.g., m/z shifts corresponding to hydrolyzed fragments) .
What strategies are employed to design analogs with improved target selectivity?
Q. Advanced Research Focus
- Scaffold hopping : Replace benzisoxazole with benzothiazole or isoxazole derivatives to alter binding pocket interactions .
- Fragment-based design : Screen fragment libraries (e.g., Maybridge) to optimize substituent positions .
- Selectivity profiling : Test against kinase panels (e.g., Eurofins) to minimize off-target effects .
How can researchers assess off-target effects in vitro?
Q. Advanced Research Focus
- High-throughput screening (HTS) : Screen against a panel of 100+ receptors/enzymes (e.g., CEREP BioPrint®) .
- Cryo-EM : Resolve binding modes to unintended targets (e.g., serotonin receptors) .
- CRISPR-Cas9 knockout models : Validate target specificity in cells lacking the putative receptor .
What are the key challenges in solubility and formulation for in vivo studies?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
